2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline ring substituted with three methyl groups at positions 2, 4, and 6, and a benzenesulfonamide moiety attached to the nitrogen atom at position 3 of the quinoline ring. The molecular formula of this compound is C18H18N2O2S, and it has a molecular weight of 326.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylquinoline: Lacks the benzenesulfonamide moiety.
N-quinolin-3-yl-benzenesulfonamide: Lacks the methyl groups at positions 2, 4, and 6.
2,4,6-Trimethyl-N-(quinolin-8-yl)benzenesulfonamide: Similar structure but with the quinoline ring attached at position 8
Uniqueness
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-12-8-13(2)18(14(3)9-12)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3 |
InChI Key |
NWLQPEYHPVUZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
solubility |
19.2 [ug/mL] |
Origin of Product |
United States |
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